molecular formula C10H21N3O B7921293 1-(2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

1-(2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

Cat. No.: B7921293
M. Wt: 199.29 g/mol
InChI Key: IOFOORQUINDVGD-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based tertiary amine derivative with an ethanone functional group. Its structure includes a pyrrolidine ring substituted at the 2-position with a methyl-[(2-aminoethyl)amino]methyl moiety. The compound’s molecular formula is C₁₁H₂₃N₃O, with a molar mass of 213.32 g/mol . It is synthesized via alkylation or reductive amination pathways, as evidenced by analogous procedures in the literature (e.g., alkylation of pyrrolidine derivatives with bromoethanol or chloroethylamines) .

Key applications include its role as an intermediate in pharmaceutical synthesis, particularly in the development of histamine receptor ligands and enzyme inhibitors . The stereochemistry (R- or S-configuration) of the pyrrolidine ring may influence its biological activity, as seen in related compounds .

Properties

IUPAC Name

1-[2-[[2-aminoethyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-9(14)13-6-3-4-10(13)8-12(2)7-5-11/h10H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFOORQUINDVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CN(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with an appropriate ethanone derivative in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

1-(2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues, their molecular properties, and applications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Differences Applications/Findings References
1-(2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone C₁₁H₂₃N₃O 213.32 Tertiary amine, ethanone, pyrrolidine core Intermediate for histamine receptor ligands; potential enzyme inhibition
1-[2-(Isopropylamino-methyl)-pyrrolidin-1-yl]-ethanone C₁₀H₂₀N₂O 184.28 Isopropylamino substituent instead of aminoethyl Reduced polarity; used in alkylation studies for agrochemicals
1-(4-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one C₁₄H₁₉NO₂ 233.31 Hydroxymethyl-pyrrolidine, phenyl-ethanone linkage Chiral catalyst in asymmetric synthesis; enhanced water solubility
1-(2-Aminopyrimidin-4-yl)ethanone C₆H₇N₃O 137.14 Pyrimidine ring instead of pyrrolidine Precursor for antiviral agents; exhibits strong hydrogen-bonding interactions
1-((S)-2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone C₁₁H₂₃N₃O 213.32 S-configuration at pyrrolidine carbon Improved enantioselectivity in receptor binding compared to R-configuration

Physicochemical and Pharmacokinetic Properties

  • Solubility: The presence of tertiary amines in the target compound enhances solubility in polar solvents (e.g., methanol, DMF) compared to pyrimidine-based analogues like 1-(2-aminopyrimidin-4-yl)ethanone, which rely on hydrogen bonding .
  • Stability : Pyrrolidine derivatives with hydroxymethyl groups (e.g., 1-(4-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)ethan-1-one ) exhibit higher hydrolytic stability due to intramolecular hydrogen bonding .
  • Bioactivity: Compounds with aminoethyl side chains (e.g., the target compound) show stronger binding to histamine H₁/H₄ receptors compared to isopropylamino derivatives .

Biological Activity

1-(2-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone, also known by its CAS number 1353964-13-2, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews its biological activity, focusing on its mechanisms, efficacy, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₂₁N₃O, with a molecular weight of 199.29 g/mol. It features a pyrrolidine ring, which is significant in medicinal chemistry due to its ability to interact with biological targets.

PropertyValue
Molecular FormulaC₁₀H₂₁N₃O
Molecular Weight199.29 g/mol
CAS Number1353964-13-2

Research indicates that compounds containing pyrrolidine structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains. Studies have demonstrated that derivatives of pyrrolidine can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity towards certain cancer cell lines, indicating potential for use in cancer therapy. The mechanisms may involve apoptosis induction or cell cycle arrest .

Antimicrobial Efficacy

A study conducted on pyrrole derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those for standard antibiotics like vancomycin and ciprofloxacin .

Bacterial StrainMIC (µg/mL)Control (Ciprofloxacin)
Staphylococcus aureus0.1252
Escherichia coli3.122

Cytotoxicity Studies

In vitro assays have been employed to assess the cytotoxic effects of the compound on various cancer cell lines. For instance, MTT assays revealed that certain derivatives led to a reduction in cell viability in MCF-7 breast cancer cells, suggesting their potential as anticancer agents .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial properties of several pyrrolidine derivatives, including this compound. The results indicated that these compounds exhibited stronger activity against methicillin-resistant Staphylococcus epidermidis compared to traditional treatments .

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of this compound on human prostate cancer cells. The study found that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation .

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